Cas no 36701-94-7 (Methyl 2-(2,3-dimethylphenoxy)pyridine-3-carboxylate)

Methyl 2-(2,3-dimethylphenoxy)pyridine-3-carboxylate structure
36701-94-7 structure
Product Name:Methyl 2-(2,3-dimethylphenoxy)pyridine-3-carboxylate
CAS No:36701-94-7
MF:C15H15NO3
MW:257.284504175186
CID:1478593
PubChem ID:215894
Update Time:2025-04-21

Methyl 2-(2,3-dimethylphenoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(2,3-dimethylphenoxy)pyridine-3-carboxylate
    • Methyl 2-(2,3-dimethylphenoxy)-3-pyridinecarboxylate
    • 2-(2',3'-Dimethyl) phenoxy nicotinate de methyle [French]
    • 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-, methyl ester
    • AC1L4ZQ8
    • AC1Q5ZL5
    • CTK4H6999
    • AR-1J4378
    • AG-J-62784
    • Methyl 2-(2,3-dimethylphenoxy)-3-pyridinecarboxylate; 2-(2',3'-Dimethyl) phenoxy nicotinate de methyle [French]; 3-Pyridinecarboxylic acid, 2-(2,3-dimethylphenoxy)-, methyl ester; AC1L4ZQ8; AC1Q5ZL5; CTK4H6999; AR-1J4378; AG-J-62784;
    • 36701-94-7
    • 2-(2',3'-Dimethyl) phenoxy nicotinate de methyle
    • DTXSID70190164
    • Inchi: 1S/C15H15NO3/c1-10-6-4-8-13(11(10)2)19-14-12(15(17)18-3)7-5-9-16-14/h4-9H,1-3H3
    • InChI Key: UDNLEGGJHUPMPN-UHFFFAOYSA-N
    • SMILES: O(C1C(C(=O)OC)=CC=CN=1)C1=CC=CC(C)=C1C

Computed Properties

  • Exact Mass: 257.10525
  • Monoisotopic Mass: 257.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • PSA: 48.42
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